4'-Bromopropiophenone
Overview
Description
4'-Bromopropiophenone: is an organic compound with the molecular formula C9H9BrO. It is also known as 4’-Bromopropiophenone or 1-(4-bromophenyl)-1-propanone. This compound is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is connected to a propiophenone moiety. It appears as a white to light yellow crystalline powder and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
Chemistry: 4'-Bromopropiophenone is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of neuronal degeneration in Alzheimer’s disease .
Industry: It is used in the production of dyes, polymers, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .
Safety and Hazards
Mechanism of Action
4’-Bromopropiophenone, also known as 4-Bromopropiophenone, p-Bromopropiophenone, or 1-(4-bromophenyl)propan-1-one, is a compound with a variety of potential applications in the field of chemistry and pharmacology.
Mode of Action
It is known to be an electron-deficient aryl bromide that has the ability to self-polymerize using binary palladium catalyst .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
4’-Bromopropiophenone is used as a reagent in the synthesis of substituted 2-aminothiazoles, compounds that are inhibitors of neuronal degeneration in patients with Alzheimer’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Propiophenone: One common method involves the bromination of propiophenone using bromine in the presence of a catalyst such as iron(III) bromide.
Acylation of Bromobenzene: Another method involves the Friedel-Crafts acylation of bromobenzene with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of 4'-Bromopropiophenone often involves optimized versions of the above methods, focusing on high yield, purity, and cost-effectiveness. For instance, using a composite catalyst can simplify the separation and purification process, reduce reaction time, and achieve a product yield of over 77% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4'-Bromopropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions
Major Products:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromo-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
3’-Bromopropiophenone: Similar to 4'-Bromopropiophenone but with the bromine atom at the meta position.
4’-Bromo-3-chloropropiophenone: Contains an additional chlorine atom at the meta position.
4-Methylpropiophenone: Has a methyl group instead of a bromine atom at the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the para position makes it an electron-deficient aryl bromide, which can self-polymerize using binary palladium catalysts .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOSYFPKGQIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145830 | |
Record name | p-Bromopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-83-3 | |
Record name | 4′-Bromopropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromopropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Bromopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-Bromopropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8EVM78HH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of p-Bromopropiophenone highlighted in the research?
A1: p-Bromopropiophenone serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various compounds, including:
- Steroid hormone analogs: [] It acts as a precursor in the multi-step synthesis of 4,4′-bis(acetoxyacetyl)-α,α′-diethylstilbene, a potential analog of adrenal cortical hormones. [] This research explores synthetic routes for developing novel therapeutics.
- Aminopropiophenone derivatives: [] p-Bromopropiophenone derivatives, specifically halogenated analogs like 2‐(methylamino)‐1‐(4‐bromophenyl)propan‐1‐one (4‐BMAP), are synthesized and investigated for their potential as antidepressants with reduced stimulant side effects compared to existing drugs like bupropion. []
Q2: How does the structure of p-Bromopropiophenone relate to its potential as a precursor for antidepressants?
A2: Research suggests that modifications to the basic aminopropiophenone structure can significantly influence its pharmacological profile. [] Specifically, introducing a bromine atom to the phenyl ring of aminopropiophenones, as seen in 4-BMAP, demonstrates a shift from psychostimulant activity to a more pronounced antidepressant-like effect in rodent models. [] This highlights the importance of structural modifications in fine-tuning the activity and potential therapeutic applications of p-Bromopropiophenone derivatives.
Q3: Has p-Bromopropiophenone been used in crystallographic studies?
A3: Yes, a derivative of p-Bromopropiophenone, specifically 3-(1H-Benzotriazol-1-yl)-1-(4-bromophenyl)propan-1-one, has been characterized using X-ray crystallography. [] This study revealed key structural features, including the dihedral angle between the benzotriazole ring system and the benzene ring, providing insights into the molecule's conformation and potential intermolecular interactions. []
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